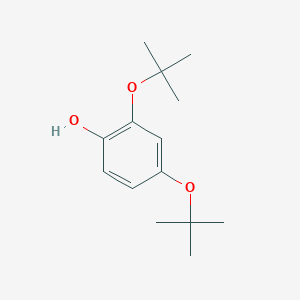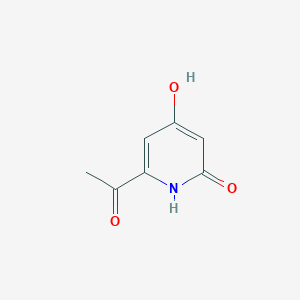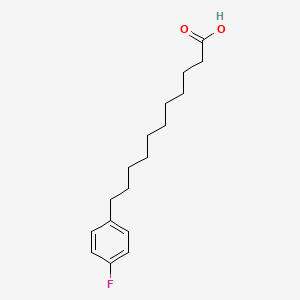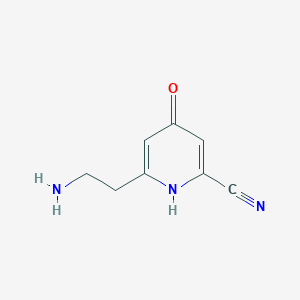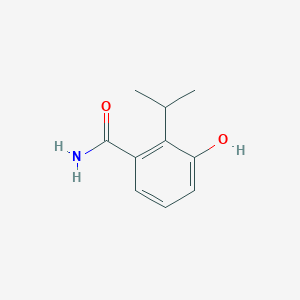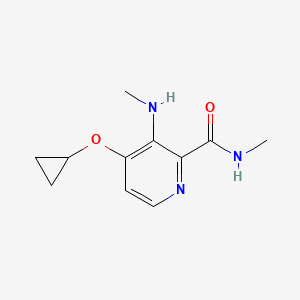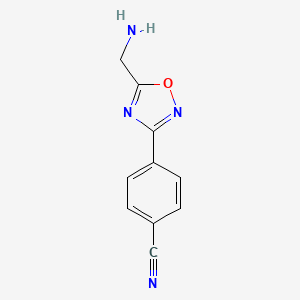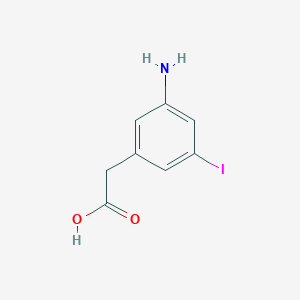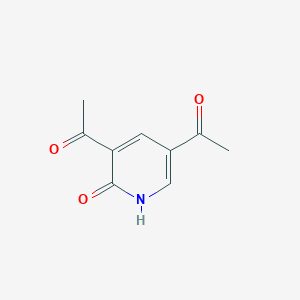
1-(4-Methyl-pyridin-2-YL)-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-pyridin-2-YL)-piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a 4-methylpyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one can be synthesized through the condensation of 2-amino-4-methylpyridine with ethylacetoacetate via microwave irradiation. This method involves the acetoacetylation of the amino group, followed by cyclization to form the piperazine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure complete conversion of the starting materials to the desired product without the formation of side products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated pyridine derivatives.
Applications De Recherche Scientifique
1-(4-Methyl-pyridin-2-YL)-piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
- (4-Methyl-pyridin-2-yl)-phenyl-methanone
Comparison: 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one is unique due to its piperazine ring, which imparts different chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-(4-methylpyridin-2-yl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-8-2-3-12-9(6-8)13-5-4-11-7-10(13)14/h2-3,6,11H,4-5,7H2,1H3 |
Clé InChI |
WYNOTPKGCUHTNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)N2CCNCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


